2,8-Diazaspiro[4.5]decane hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 2,8-diazaspiro[4.5]decane hydrochloride. The systematic naming reflects the spirocyclic nature of the molecule, where the spiro designation indicates the presence of two ring systems sharing a single carbon atom. The numerical designation [4.5] specifies that one ring contains four carbon atoms while the other contains five carbon atoms, creating the characteristic decane backbone with ten total carbon atoms in the ring systems.
The Chemical Abstracts Service registry number for the base compound 2,8-diazaspiro[4.5]decane is 176-67-0, while the hydrochloride salt form carries the registry number 1159826-64-8. Additional identification codes include the DSSTox Substance ID DTXSID20598510 for the base compound and DTXSID30726241 for the hydrochloride salt. The European Community number for the base compound is documented as 876-032-1, providing regulatory identification within European chemical databases.
Alternative nomenclature systems recognize this compound through various synonymous designations. The compound is also referenced as 2,8-diazaspiro(4.5)decane in some chemical databases, maintaining the same structural description with slight variations in bracketing conventions. The systematic identification extends to molecular descriptor codes including the InChI key UVUVCHKSESBHCK-UHFFFAOYSA-N for the hydrochloride salt and WYZZNMWIWHRXRM-UHFFFAOYSA-N for the parent compound.
Molecular Formula and Stereochemical Configuration
The molecular formula for this compound is C8H17ClN2, representing a molecular weight of 176.69 grams per mole. The parent compound without the hydrochloride salt has the molecular formula C8H16N2 with a molecular weight of 140.23 grams per mole. The addition of hydrochloric acid to form the salt increases the molecular mass by 36.46 atomic mass units, reflecting the incorporation of hydrogen and chlorine atoms.
The stereochemical configuration of the spirocyclic framework presents unique three-dimensional characteristics that influence the compound's chemical behavior. The spiro carbon serves as the central connection point between the two ring systems, creating a rigid bicyclic structure that restricts conformational flexibility compared to non-spirocyclic analogs. The nitrogen atoms positioned at the 2 and 8 locations adopt specific spatial orientations that facilitate hydrogen bonding interactions and coordinate bond formation.
Computational molecular modeling reveals that the compound exhibits specific geometric parameters characteristic of spirocyclic systems. The bond angles around the spiro carbon deviate from ideal tetrahedral geometry due to ring strain considerations, while the nitrogen atoms maintain approximately tetrahedral geometry when accounting for lone pair electrons. The predicted collision cross section data indicates various ionic forms with distinct mass-to-charge ratios, including [M+H]+ at 141.13863 with a predicted collision cross section of 134.2 Ångström squared.
X-ray Crystallographic Analysis of Spirocyclic Framework
Crystallographic investigations have provided detailed insights into the three-dimensional structure of 2,8-diazaspiro[4.5]decane derivatives, particularly through complex formation studies with biological targets. A significant crystallographic study revealed the structure of a 2,8-diazaspiro[4.5]decan-1-one analogue in complex with prolyl hydroxylase domain-containing protein 2, providing unprecedented detail about the spirocyclic framework's interaction capabilities. The crystal structure analysis demonstrated that the spirocyclic system adopts a specific conformation that facilitates multiple intermolecular interactions, including hydrogen bonding, pi-cation interactions, and pi-pi stacking arrangements.
The crystallographic data revealed that the compound forms several novel interactions with protein targets that differ from previously reported binding modes. Specifically, the structure showed hydrogen bond formation with arginine residues, pi-cation interactions with aromatic amino acid side chains, and pi-pi stacking interactions with tryptophan and histidine residues. These findings indicate that the spirocyclic framework provides a rigid scaffold that positions functional groups in optimal orientations for molecular recognition events.
The crystal structure analysis also revealed that traditional salt bridge interactions commonly observed in related compounds were absent in this particular complex, suggesting that the 2,8-diazaspiro[4.5]decane framework can adopt alternative binding modes. This structural flexibility within a rigid framework represents a unique characteristic of the spirocyclic system, where the overall molecular geometry remains constrained while allowing for multiple interaction patterns with target molecules.
Conformational analysis derived from crystallographic data indicates that the spirocyclic framework exhibits minimal flexibility in its core structure while maintaining dynamic behavior in substituted derivatives. The ring systems adopt chair and envelope conformations that minimize steric strain while maximizing favorable intermolecular interactions. The positioning of nitrogen atoms at the 2 and 8 locations creates distinct electronic environments that influence both the compound's basicity and its coordination chemistry behavior.
Comparative Analysis with Related Diazaspiro Compounds (1,4- vs 2,8-Diazaspiro Isomers)
The structural comparison between 2,8-diazaspiro[4.5]decane and its 1,4-diazaspiro[4.5]decane isomer reveals significant differences in molecular geometry, electronic properties, and chemical reactivity patterns. The 1,4-diazaspiro[4.5]decane isomer, with Chemical Abstracts Service registry number 177-03-7, shares the same molecular formula C8H16N2 but exhibits distinctly different nitrogen positioning within the spirocyclic framework. The systematic nomenclature differences reflect the altered positions of the nitrogen atoms, which fundamentally change the compound's three-dimensional structure and chemical behavior.
The electronic distribution patterns differ substantially between these isomers due to the varying positions of the nitrogen lone pairs relative to the spirocyclic carbon center. In 2,8-diazaspiro[4.5]decane, the nitrogen atoms are positioned in different ring systems, creating asymmetric electronic environments that influence molecular polarity and hydrogen bonding capabilities. Conversely, the 1,4-diazaspiro[4.5]decane isomer places both nitrogen atoms within the same five-membered ring system, resulting in more symmetric electronic distribution patterns.
Comparative molecular weight analysis shows identical values for both isomers in their free base forms, with both compounds exhibiting molecular weights of 140.23 grams per mole. However, their salt formation characteristics and solubility profiles differ due to the altered basicity patterns resulting from the different nitrogen positions. The 2,8-isomer forms stable hydrochloride salts with well-characterized crystal structures, while the 1,4-isomer may exhibit different salt formation preferences based on its distinct electronic environment.
| Structural Parameter | 2,8-Diazaspiro[4.5]decane | 1,4-Diazaspiro[4.5]decane |
|---|---|---|
| CAS Registry Number | 176-67-0 | 177-03-7 |
| InChI Key | WYZZNMWIWHRXRM-UHFFFAOYSA-N | AIIGJUUIWYQTJQ-UHFFFAOYSA-N |
| SMILES Notation | C1CNCCC12CCNC2 | C1CCC2(CC1)NCCN2 |
| Nitrogen Position | Positions 2 and 8 | Positions 1 and 4 |
| Ring Distribution | N atoms in different rings | N atoms in same ring |
The conformational preferences of these isomers also exhibit notable differences, with the 2,8-isomer demonstrating enhanced rigidity in its core structure due to the cross-ring nitrogen positioning. This structural arrangement in the 2,8-isomer provides greater conformational stability and predictable molecular geometry, making it particularly suitable for structure-activity relationship studies in pharmaceutical applications. The crystallographic evidence supports these conformational differences, showing that the 2,8-isomer forms more stable crystal lattices with defined intermolecular interaction patterns.
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-4-9-5-2-8(1)3-6-10-7-8;/h9-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXAKTNYIFZUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726241 | |
| Record name | 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-64-8 | |
| Record name | 2,8-Diazaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[4.5]decane hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . Another approach involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, leading to the formation of difluoroalkylated 2-azaspiro[4.5]decanes .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The specific industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,8-Diazaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often facilitated by reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen with Raney nickel.
Substitution: Nucleophiles like halides, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce fully saturated spiro compounds.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis:
2,8-Diazaspiro[4.5]decane hydrochloride is used as a fundamental building block in the synthesis of complex organic molecules. Its unique structure allows for the development of spirocyclic compounds that are crucial in various chemical reactions, including:
- Reduction Reactions: Utilizing lithium aluminum hydride to form saturated derivatives.
- Substitution Reactions: Participating in nucleophilic substitutions to create diverse derivatives.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Reduction | Lithium aluminum hydride | Saturated spiro compounds |
| Substitution | Nucleophiles (amines) | Various substituted derivatives |
Biology
Biological Activity:
Research indicates that this compound interacts with various biological targets, particularly focusing on its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This interaction is significant for modulating necroptosis—a form of programmed cell death associated with inflammation and various diseases.
Case Study:
In cellular models such as U937 cells, the compound has demonstrated anti-necroptotic effects by inhibiting RIPK1 activity. This inhibition prevents excessive inflammation and cell death, highlighting its therapeutic potential in conditions characterized by necroptosis.
Medicine
Therapeutic Potential:
The compound's ability to inhibit RIPK1 positions it as a candidate for developing therapies targeting inflammatory diseases and neurodegenerative disorders. Ongoing studies are exploring its efficacy in preclinical models to evaluate its potential as a therapeutic agent.
| Disease Targeted | Mechanism of Action | Preclinical Findings |
|---|---|---|
| Inflammatory Diseases | RIPK1 inhibition | Reduced inflammation in animal models |
| Neurodegenerative Disorders | Modulation of necroptosis | Neuroprotective effects observed |
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition can prevent programmed cell death, which is beneficial in treating various inflammatory diseases.
Comparison with Similar Compounds
Structural Comparisons
Spirocyclic diazepanes and related compounds vary in ring size, substituent placement, and functional groups, which influence their physicochemical and pharmacological properties. Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Ring System | Substituents/Modifications |
|---|---|---|---|---|
| 2,8-Diazaspiro[4.5]decane hydrochloride | 832710-65-3 | C₈H₁₅ClN₂O | [4.5] Spirocycle | None (parent compound) |
| 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | - | C₁₄H₁₅N₂O₂ | [4.5] Spirocycle | Aryl substitution at position 6, diketone |
| 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione | - | C₁₅H₁₇N₂O₂ | [5.5] Spirocycle | Aryl substitution at position 1, diketone |
| tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | 336191-17-4 | C₁₃H₂₂N₂O₂ | [4.5] Spirocycle | Boc-protected amine at position 2 |
| 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride | 2048273-77-2 | C₁₅H₂₀Cl₂N₂O | [4.5] Spirocycle | Chlorobenzyl substituent, ketone moiety |
Key Observations :
- Substituents : Aryl groups (e.g., phenyl in compounds 5a–f) enhance π-π stacking interactions, improving solubility and target engagement .
- Functional Groups : Diketone moieties (e.g., 5a–f) or ester protections (e.g., tert-butyl carbamate) modulate reactivity and stability during synthesis .
Physicochemical Properties
| Property | 2,8-Diazaspiro[4.5]decane HCl | 6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate |
|---|---|---|---|
| Melting Point (°C) | Not reported | 73–74 (5a) | Not reported |
| Solubility | Moderate in polar solvents | Low in water, high in DMSO | High in organic solvents (e.g., CH₂Cl₂) |
| Stability | Air/moisture-sensitive | Stable under inert conditions | Stable with Boc protection |
Notes:
Biological Activity
2,8-Diazaspiro[4.5]decane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which consists of two interconnected rings containing nitrogen atoms. This structural feature contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is with a CAS number of 2696-03-9 .
Pharmacological Properties
The pharmacological properties of this compound suggest potential applications in treating conditions such as hypertension. Studies have shown that certain derivatives can significantly reduce blood pressure in spontaneously hypertensive rats without affecting normotensive rats . This selectivity highlights the compound's potential therapeutic profile.
Table 1: Summary of Biological Activities
Structural Similarities and Related Compounds
Research has identified several compounds with structural similarities to this compound that exhibit notable biological activities:
- 2-Aminobenzothiazole : Exhibits antimicrobial and anticancer activities.
- 1,3-Dimethyluracil : Known for its antiviral properties.
- 1-Hydroxyisoquinoline : Demonstrates neuroprotective effects.
These comparisons indicate that the spirocyclic structure may confer unique pharmacological properties that warrant further investigation .
Case Study: Inhibition of sEH
A study focusing on trisubstituted urea derivatives based on the diazaspiro framework revealed their efficacy as sEH inhibitors. The docking studies provided insights into the steric interactions within the enzyme's active site, leading to optimized compounds that demonstrated significant antihypertensive effects in vivo .
Case Study: GPIIb-IIIa Antagonists
Another investigation explored the use of 2,8-diazaspiro[4.5]decane derivatives as GPIIb-IIIa antagonists aimed at inhibiting platelet aggregation. One compound demonstrated an IC50 value of 53 nM, indicating strong activity against platelet aggregation pathways . This suggests potential applications in managing thrombotic disorders.
Q & A
Q. What are the recommended handling procedures for 2,8-Diazaspiro[4.5]decane hydrochloride to ensure laboratory safety?
- Methodological Answer: Handling requires strict adherence to safety protocols. Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact . Work in a fume hood with adequate ventilation to avoid inhalation of dust or vapors. Avoid ignition sources due to potential electrostatic discharge risks. Spills should be collected using non-sparking tools and disposed of as hazardous waste . Always consult the SDS for batch-specific hazards.
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer: Purity is best confirmed via HPLC with UV detection (λ = 210–254 nm) and comparison to a certified reference standard. Structural characterization requires - and -NMR to confirm the spirocyclic framework and hydrochloride salt formation. Mass spectrometry (ESI-MS) can validate the molecular ion peak at m/z 190.67 (CHClNO) . Differential scanning calorimetry (DSC) may assess crystallinity and thermal stability.
Q. What are the key stability considerations when storing this compound?
- Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at room temperature (RT) in a dry, ventilated area. Prolonged exposure to humidity or light may induce hydrolysis or decomposition, as evidenced by discoloration or gas evolution. Monitor for hazardous decomposition products (e.g., HCl, CO) using gas detection tubes during storage audits .
Q. What are the primary hazards associated with exposure, and what first-aid measures are recommended?
- Methodological Answer: Acute hazards include respiratory irritation and skin corrosion. In case of exposure:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Skin contact: Wash immediately with soap and water for 15 minutes; remove contaminated clothing .
- Eye exposure: Rinse with saline solution for 20 minutes and seek ophthalmological evaluation .
Advanced Research Questions
Q. What synthetic routes are available for preparing derivatives of this compound?
- Methodological Answer: Common strategies include:
- Protection-deprotection: Use tert-butyloxycarbonyl (Boc) groups to functionalize the spirocyclic amine, followed by HCl-mediated deprotection .
- Nucleophilic substitution: React the secondary amine with alkyl halides or aryl boronic acids under Pd-catalyzed cross-coupling conditions . Optimize reaction yields by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
Q. How does the spirocyclic structure influence reactivity in nucleophilic substitution reactions?
- Methodological Answer: The rigid spiro[4.5]decane framework restricts conformational flexibility, favoring axial attack by nucleophiles due to steric hindrance at equatorial positions. Computational studies (DFT) predict higher activation barriers for reactions at the 8-position compared to the 2-position . Experimental validation via kinetic assays (e.g., monitoring SN2 reactions with iodomethane by -NMR) is recommended.
Q. What analytical techniques effectively quantify degradation products under accelerated stability testing?
- Methodological Answer: Forced degradation studies (40°C/75% RH for 6 months) should employ:
Q. How can computational methods predict physicochemical properties of analogs?
- Methodological Answer: Use Schrödinger’s QikProp or ACD/Labs software to calculate logP (predicted 1.34), aqueous solubility, and pKa. Molecular dynamics simulations (AMBER or GROMACS) model interactions with biological targets (e.g., GPCRs) by docking the spirocyclic core into hydrophobic binding pockets . Validate predictions with experimental solubility assays (shake-flask method) and permeability studies (Caco-2 cell monolayers).
Q. What strategies resolve racemic mixtures during chiral derivative synthesis?
- Methodological Answer: Employ chiral chromatography (Chiralpak IA/IB columns) with heptane/ethanol mobile phases for enantiomer separation. Alternatively, synthesize diastereomeric salts using (+)- or (-)-dibenzoyl tartaric acid and recrystallize in ethanol/water mixtures . Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC.
Q. How does the hydrochloride salt form impact bioavailability in pharmacological studies?
- Methodological Answer:
The hydrochloride salt enhances aqueous solubility (logS ≈ -2.1) compared to the free base, improving dissolution rates in gastric fluid. Assess bioavailability using in vitro permeability assays (PAMPA) and in vivo pharmacokinetics (rat models). Compare plasma concentration-time profiles (AUC) of salt vs. free base formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
